molecular formula C6H8O4 B1656861 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5469-25-0

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B1656861
CAS No.: 5469-25-0
M. Wt: 144.12 g/mol
InChI Key: SASYHUDIOGGZCN-ONEGZZNKSA-N
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Description

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzoxazole moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, such as condensation with appropriate amines and cyclization reactions, to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield 3-bromo-4-formylbenzamide, while substitution of the bromine atom can produce various substituted benzamides.

Scientific Research Applications

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied, such as its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

Uniqueness

What sets 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide apart is the presence of the benzoxazole moiety, which can confer unique biological activities and chemical properties

Properties

CAS No.

5469-25-0

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(E)-2-ethylbut-2-enedioic acid

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+

InChI Key

SASYHUDIOGGZCN-ONEGZZNKSA-N

Isomeric SMILES

CC/C(=C\C(=O)O)/C(=O)O

SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br

Canonical SMILES

CCC(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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